(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-22-8-7-20-14-6-5-13(24-4-2)11-16(14)26-18(20)19-17(21)15-12-23-9-10-25-15/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQSARRTTMSKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure includes multiple functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on diverse sources, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a benzo[d]thiazole core and a dioxine moiety. The presence of ethoxy and carboxamide groups enhances its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes associated with cancer cell proliferation, indicating potential anticancer properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other benzo[d]thiazole derivatives:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| (Z)-N-(6-ethoxybenzo[d]thiazol-2(3H)-ylidene) | Lacks ethoxyethyl group | Moderate anticancer activity | Less soluble than the target compound |
| 3-(2-ethoxyethyl)benzo[d]thiazol-2-amine | Similar ethoxyethyl group | Antimicrobial activity | Different substitution pattern affects reactivity |
| N-(6-ethoxybenzo[d]thiazol-2-ylidene)pivalamide | Similar core structure | Limited anticancer activity | Lacks the dioxine moiety |
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to these analogs.
Case Studies
Several case studies highlight the biological potential of related compounds:
- Urolithin Derivatives : A study on urolithin derivatives showed significant inhibitory effects on phosphodiesterase II (PDE2), suggesting that structural modifications can enhance biological activity .
- Benzothiazole Derivatives : Research has demonstrated that benzothiazole derivatives exhibit broad-spectrum antibacterial and antifungal activities, which may extend to our compound due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
